molecular formula C20H24N4S B1360949 Rho-Kinase-IN-1 CAS No. 1035094-83-7

Rho-Kinase-IN-1

Numéro de catalogue: B1360949
Numéro CAS: 1035094-83-7
Poids moléculaire: 352.5 g/mol
Clé InChI: DPZSYTMLVCLGRU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rho-Kinase-IN-1 is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). Rho-associated protein kinase is a serine/threonine kinase that plays a crucial role in various cellular functions, including contraction, motility, proliferation, and apoptosis. This compound has garnered significant attention due to its potential therapeutic applications in treating various diseases, including cardiovascular diseases, cancer, and neurological disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Rho-Kinase-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One common synthetic route involves the use of starting materials such as substituted anilines and isocyanates, which undergo cyclization and functional group modifications to yield the final product . Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing stringent quality control measures to produce large quantities of the compound suitable for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions

Rho-Kinase-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon, platinum oxide). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .

Applications De Recherche Scientifique

Introduction to Rho-Kinase-Inhibitor-1

Rho-Kinase-Inhibitor-1, commonly referred to as Y-27632, is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK plays a critical role in various cellular processes, including smooth muscle contraction, cell migration, and cytoskeletal organization. Its inhibition has garnered attention due to its therapeutic potential across multiple medical fields, including cardiovascular, neurological, and ophthalmic applications.

Cardiovascular Diseases

Y-27632 has demonstrated significant potential in treating cardiovascular conditions:

  • Heart Failure : Studies show that Y-27632 improves cardiac performance and reduces vascular remodeling in models of heart failure by inhibiting RhoA/ROCK activity .
  • Atherosclerosis : It enhances endothelial function in patients with coronary artery disease by improving nitric oxide bioavailability and reducing endothelial dysfunction .
  • Pulmonary Hypertension : ROCK inhibitors have been shown to reduce pulmonary artery pressure and improve right ventricular function in animal models .

Neurological Disorders

The neuroprotective effects of Y-27632 have been explored in various contexts:

  • Cerebral Vasospasm : Initially developed for treating cerebral vasospasm post-subarachnoid hemorrhage, Y-27632 facilitates vasodilation and reduces ischemic damage .
  • Neurodegenerative Diseases : Its potential to provide neuroprotection against excitotoxicity has been investigated in models of neurodegeneration.

Ophthalmology

Y-27632 is being explored for its therapeutic benefits in ocular conditions:

  • Glaucoma : By reducing intraocular pressure (IOP) through enhanced trabecular meshwork outflow, it shows promise as a treatment for glaucoma .

Cancer Therapy

The role of ROCK signaling in tumor progression has led to investigations into Y-27632's potential as an anti-cancer agent:

  • Inhibition of Tumor Growth : Increased ROCK activity correlates with tumor aggressiveness; thus, its inhibition may slow cancer progression and metastasis .

Inflammatory Diseases

Y-27632's anti-inflammatory properties make it a candidate for treating conditions characterized by excessive inflammation:

  • Asthma and Inflammatory Bowel Disease : By modulating inflammatory cell activation and cytokine production, it may alleviate symptoms associated with these diseases .

Case Study 1: Heart Failure Management

A study involving Dahl salt-sensitive rats demonstrated that treatment with Y-27632 improved cardiac function and reduced hypertrophy markers compared to untreated controls. The results indicated a significant reduction in myosin light chain phosphorylation associated with improved vascular structure .

Case Study 2: Endothelial Dysfunction

In a double-blind crossover trial involving patients with coronary artery disease, administration of Y-27632 resulted in a notable increase in endothelium-dependent vasodilation from 9.4% to 13.4%, highlighting its potential to restore endothelial function .

Case Study 3: Glaucoma Treatment

Clinical trials assessing the efficacy of Y-27632 for lowering IOP in glaucoma patients showed promising results, suggesting that ROCK inhibition could be an effective strategy for managing this chronic condition .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Rho-Kinase-IN-1 include:

Uniqueness

This compound is unique due to its high selectivity and potency in inhibiting Rho-associated protein kinase. This selectivity allows for more precise targeting of Rho-associated protein kinase pathways, reducing off-target effects and increasing therapeutic efficacy. Additionally, this compound has shown promise in various preclinical studies, highlighting its potential as a therapeutic agent for multiple diseases .

Activité Biologique

Rho-Kinase-IN-1 is a selective inhibitor of Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2), which play crucial roles in various cellular processes such as proliferation, migration, and apoptosis. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in cancer and cardiovascular diseases.

Overview of Rho Kinases

Rho kinases are key effectors of the small GTPase RhoA, involved in actin cytoskeletal dynamics and cellular signaling. ROCK1 and ROCK2 share approximately 64% amino acid sequence identity but differ in their activation mechanisms and tissue distribution. They regulate various cellular functions, including:

  • Cell adhesion and migration
  • Cytokinesis
  • Apoptosis
  • Smooth muscle contraction

Their dysregulation is implicated in several pathological conditions, including cancer progression and cardiovascular diseases .

This compound inhibits the activity of ROCK by preventing the phosphorylation of downstream substrates involved in actin cytoskeletal reorganization. This inhibition leads to:

  • Reduced cell motility
  • Decreased contractility in smooth muscle
  • Altered cell survival pathways

The compound's specificity for ROCK1 and ROCK2 makes it a valuable tool for studying the Rho signaling pathway and its role in disease .

Case Studies

  • Cancer Research :
    • In studies involving breast cancer cell lines, mutations in ROCK1 were found to enhance kinase activity, promoting cell motility and reducing adhesion. The use of this compound demonstrated a significant reduction in these aggressive behaviors, indicating its potential as an anti-cancer agent .
  • Cardiovascular Health :
    • A clinical study showed that increased Rho kinase activity correlates with adverse cardiovascular events post-acute coronary syndrome. Administration of this compound resulted in decreased vascular smooth muscle contraction, suggesting a protective role against vascular complications .
  • Neurodegenerative Diseases :
    • In models of Alzheimer's disease, this compound was shown to lower amyloid-beta levels by inhibiting ROCK1 activity, which is linked to neuroinflammation and neuronal death. This suggests a therapeutic avenue for mitigating cognitive decline associated with Alzheimer's .

Table 1: Effects of this compound on Cellular Processes

Cellular ProcessEffect of this compound
Cell MigrationDecreased
Smooth Muscle ContractionDecreased
ApoptosisIncreased resistance
CytokinesisImpaired

Table 2: Clinical Implications of ROCK Activity

ConditionObserved ROCK ActivityImpact on Disease Progression
Breast CancerHighIncreased metastasis
Acute Coronary SyndromeElevatedHigher risk of major cardiovascular events
Alzheimer's DiseaseIncreasedCorrelated with higher amyloid-beta levels

Propriétés

IUPAC Name

N-[1-[(4-methylsulfanylphenyl)methyl]piperidin-3-yl]-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4S/c1-25-19-7-4-15(5-8-19)13-24-10-2-3-18(14-24)22-17-6-9-20-16(11-17)12-21-23-20/h4-9,11-12,18,22H,2-3,10,13-14H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZSYTMLVCLGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCCC(C2)NC3=CC4=C(C=C3)NN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 25 mL round bottom flask were added 2,2-dimethyl-1-(5-(1-(4-(methylthio)benzyl)piperidin-3-ylamino)-1H-indazol-1-yl)propan-1-one (250 mg, 0.6 mmol), methanol (5 mL), and sodium methoxide (93 mg, 1.7 mmol). The reaction was stirred at room temperature until the starting material was consumed as monitored by HPLC. The mixture was diluted with ethyl acetate (10 mL), washed with water (2×10 mL), and the organic phase was separated, dried over MgSO4, filtered and evaporated to dryness to afford the title compound (180 mg, 89%).
Name
2,2-dimethyl-1-(5-(1-(4-(methylthio)benzyl)piperidin-3-ylamino)-1H-indazol-1-yl)propan-1-one
Quantity
250 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
93 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rho-Kinase-IN-1
Reactant of Route 2
Reactant of Route 2
Rho-Kinase-IN-1
Reactant of Route 3
Reactant of Route 3
Rho-Kinase-IN-1
Reactant of Route 4
Reactant of Route 4
Rho-Kinase-IN-1
Reactant of Route 5
Reactant of Route 5
Rho-Kinase-IN-1
Reactant of Route 6
Reactant of Route 6
Rho-Kinase-IN-1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.